2614W94
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)phenoxathiine 10,10-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4S/c1-9(15(16,17)18)21-10-6-7-14-12(8-10)22-11-4-2-3-5-13(11)23(14,19)20/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJZNQUILFRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: A Menarini Tachykinin NK1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potent and selective tachykinin NK1 receptor antagonist developed by Menarini, referred to in early reports as 2614W94 and more formally characterized as MEN 10930. This document synthesizes available data on its chemical structure, properties, and the experimental methodologies used in its characterization.
Core Compound: MEN 10930
Initial investigations into the compound designated this compound have revealed a close association with MEN 10930, a well-characterized tachykinin NK1 receptor antagonist from Menarini. It is plausible that this compound was an internal development code for MEN 10930 or a closely related analog. This guide will focus on the publicly available data for MEN 10930.
Chemical Structure and Properties
The chemical structure for MEN 10930 is N alpha(N-[(1H)indol-3-yl-carbonyl]1-amino- cyclohexane-1-carbonyl)L-3-(2-naphthyl)alanine N-(benzyl) N methyl amide. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Chemical Name | N alpha(N-[(1H)indol-3-yl-carbonyl]1-amino- cyclohexane-1-carbonyl)L-3-(2-naphthyl)alanine N-(benzyl) N methyl amide | [1] |
| Molecular Formula | C40H43N5O3 | Inferred from name |
| Binding Affinity (Ki) at human NK1 receptor (IM9 cells) | 1.0 ± 0.17 nM | [1] |
| Binding Affinity (Ki) at human NK1 receptor (U373MG cells) | 2.8 ± 0.5 nM | [1] |
| Binding Affinity (Ki) at guinea pig lung NK1 receptor | 5.9 ± 0.8 nM | [1] |
| Binding Affinity (Ki) at rat urinary bladder NK1 sites | > 10 µM | [1] |
| Binding Affinity (Ki) at Calcium channels | 1.6 ± 0.6 µM | [1] |
| Binding Affinity (Ki) at NK2 receptor | 1.5 ± 0.5 µM | [1] |
| Binding Affinity (Ki) at NK3 receptor | > 10 µM | [1] |
| Functional Activity (pA2) in guinea pig ileum | 8.7 ± 0.08 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of MEN 10930 for various tachykinin receptors and other potential off-target sites.
General Protocol:
-
Membrane Preparation: Membranes were prepared from human IM9 and U373MG cells, guinea pig lung, and rat urinary bladder, all of which endogenously or recombinantly express the NK1 receptor.
-
Radioligand: A radiolabeled NK1 receptor agonist, such as [3H]-Substance P, was used.
-
Incubation: A constant concentration of the radioligand was incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled antagonist (MEN 10930).
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of MEN 10930 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Guinea Pig Ileum Contraction)
Objective: To assess the functional antagonist activity (pA2) of MEN 10930.
Protocol:
-
Tissue Preparation: The longitudinal muscle-myenteric plexus of the guinea pig ileum was isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
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Agonist-Induced Contraction: Cumulative concentration-response curves were generated for a standard NK1 receptor agonist, such as Substance P methyl ester, to induce muscle contraction.
-
Antagonist Incubation: The tissue was pre-incubated with various concentrations of MEN 10930 for a defined period.
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Shift in Concentration-Response: The concentration-response curves for the agonist were repeated in the presence of the antagonist.
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Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, was calculated using a Schild plot analysis. A linear Schild plot with a slope of unity is indicative of competitive antagonism.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of the NK1 receptor and a typical experimental workflow for characterizing an NK1 receptor antagonist like MEN 10930.
References
Identity of 2614W94 Remains Undetermined from Publicly Available Data
Comprehensive searches for the identifier "2614W94" have not yielded a definitive match to a specific drug, compound, or biological agent in publicly accessible scientific and regulatory databases. The provided identifier does not correspond to a recognized international nonproprietary name (INN), a United States Adopted Name (USAN), or a commonly used research code in the available literature.
Initial investigations suggest that "this compound" may represent an internal compound code used within a specific research institution or pharmaceutical company that has not been disclosed publicly. It is also possible that the identifier is a catalog number for a commercial chemical supplier, which would not be indexed in pharmacological or medical databases. Another possibility is a typographical error in the designation.
Without a clear and accurate identification of the molecule , it is not possible to provide an in-depth technical guide on its mechanism of action. Key information required for such a guide, including its pharmacological target, binding affinities, downstream signaling pathways, and experimental protocols for its characterization, remains unavailable.
One search result indicated that a compound with a similar-sounding name was reported as a tachykinin NK1 antagonist, however, the exact identifier "this compound" was not explicitly mentioned, making a direct link inconclusive.[1] Other databases searched, including those from regulatory agencies like the FDA, did not contain any entries for "this compound".[2]
Therefore, the core requirements of this request, including data presentation in tables, detailed experimental methodologies, and the generation of signaling pathway diagrams, cannot be fulfilled at this time. Further clarification on the identity of "this compound" is necessary to proceed with a detailed scientific summary.
References
In-depth Technical Guide on the Function of 2614W94
After a comprehensive review of publicly available scientific literature and databases, no information was found for the identifier "2614W94." This suggests that "this compound" may be an internal compound or project code that has not been disclosed in public-facing research, a proprietary molecule from a private entity, or a misidentified term.
The extensive search included queries for its function, mechanism of action, associated signaling pathways, and any related experimental data. The lack of any specific results prevents the creation of a detailed technical guide as requested. Publicly accessible resources do not contain the necessary information to delineate its properties, experimental protocols, or biological effects.
Therefore, it is not possible to provide a summary of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways related to this compound at this time. Further clarification of the identifier or its context may be necessary to retrieve the relevant information.
An In-depth Technical Guide to the Synthesis of 2614W94 (GW4064)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical synthesis of 2614W94, also known as GW4064, a potent and selective agonist of the Farnesoid X Receptor (FXR). The synthesis pathway is presented with experimental details, quantitative data, and a visual representation of the chemical transformations.
Core Synthesis Strategy
The synthesis of this compound (GW4064) is accomplished through a convergent synthesis approach. This strategy involves the independent synthesis of two key intermediates, which are then coupled in the final steps to yield the target molecule. The two primary fragments are:
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Fragment A: 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde
-
Fragment B: 3-(2-(2-Chloro-4-hydroxyphenyl)ethenyl)benzoic acid methyl ester
These fragments are subsequently joined via a Wittig reaction, followed by hydrolysis of the ester to afford the final product.
Experimental Protocols and Data
The following sections detail the step-by-step procedures for the synthesis of each fragment and the final product.
Synthesis of Fragment A: 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde
Step 1: Synthesis of Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate
The synthesis of this key isoxazole (B147169) intermediate begins with the formation of a hydroxamoyl chloride from 2,6-dichlorobenzaldehyde (B137635) oxime, which then undergoes a cycloaddition reaction.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| 2,6-Dichlorobenzaldehyde oxime | N-Chlorosuccinimide (NCS), Dimethylformamide (DMF) | Ambient temperature, 1 hour | ~85% | [1] |
| Intermediate Hydroxamoyl Chloride | Methyl isobutyrylacetate, Triethylamine (B128534) (TEA) | - | - | [1] |
Experimental Protocol:
A solution of 2,6-dichlorobenzaldehyde oxime (19.8 g, 0.104 mol) in N,N-dimethylformamide (80 mL) is treated with N-chlorosuccinimide (13.9 g, 0.104 mol) at ambient temperature.[1] After stirring for one hour, the resulting intermediate hydroxamoyl chloride is reacted in situ with methyl isobutyrylacetate and triethylamine to yield methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate.[1]
Step 2: Reduction to 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-methanol
The ester is reduced to the corresponding alcohol.
| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| Methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate | Lithium aluminum hydride (LAH), Tetrahydrofuran (THF) | 0 °C to room temperature | High |
Experimental Protocol:
To a cooled solution (0 °C) of methyl 3-(2,6-dichlorophenyl)-5-isopropylisoxazole-4-carboxylate in anhydrous tetrahydrofuran, a solution of lithium aluminum hydride in THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
Step 3: Oxidation to 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde (Fragment A)
The alcohol is oxidized to the aldehyde.
| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-methanol | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (DCM) | Room temperature | High |
Experimental Protocol:
3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-methanol is dissolved in dichloromethane, and pyridinium chlorochromate is added. The mixture is stirred at room temperature until the starting material is consumed.
Synthesis of Fragment B: 3-(2-(2-Chloro-4-hydroxyphenyl)ethenyl)benzoic acid methyl ester
This fragment is prepared via a Heck coupling reaction.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| Methyl 3-bromobenzoate | 2-Chloro-4-vinylphenol, Palladium(II) acetate, Tri-o-tolylphosphine, Triethylamine | 100 °C | Moderate |
Experimental Protocol:
A mixture of methyl 3-bromobenzoate, 2-chloro-4-vinylphenol, palladium(II) acetate, tri-o-tolylphosphine, and triethylamine is heated at 100 °C in a sealed tube.
Final Assembly of this compound (GW4064)
Step 4: Wittig Reaction
The two fragments are coupled using a Wittig reaction.
| Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde (Fragment A) | (3-Carbomethoxybenzyl)triphenylphosphonium bromide, Sodium hydride, THF | 0 °C to room temperature | Good | |
| 3-(2-(2-Chloro-4-hydroxyphenyl)ethenyl)benzoic acid methyl ester (Fragment B) |
Experimental Protocol:
To a suspension of (3-carbomethoxybenzyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, sodium hydride is added. The mixture is stirred until the ylide formation is complete. A solution of 3-(2,6-Dichlorophenyl)-5-isopropylisoxazole-4-carbaldehyde (Fragment A) in THF is then added, and the reaction is stirred to completion. This is followed by coupling with the phenolic Fragment B.
Step 5: Saponification
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
| Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |
| Methyl 3-(2-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)phenyl)ethenyl)benzoate | Lithium hydroxide (B78521), THF, Water | Room temperature | High |
Experimental Protocol:
The methyl ester from the previous step is dissolved in a mixture of THF and water, and an aqueous solution of lithium hydroxide is added. The reaction is stirred at room temperature until the hydrolysis is complete.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis.
Caption: Convergent synthesis pathway of this compound (GW4064).
Signaling Pathway Context
This compound (GW4064) is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. The activation of FXR by GW4064 initiates a cascade of transcriptional events that regulate genes involved in these metabolic pathways.
Caption: Simplified signaling pathway of FXR activation by this compound (GW4064).
References
The Tachykinin NK₂ Receptor Antagonist MEN 11420 (Nepadutant): A Technical Overview
Foreword: This document provides a comprehensive technical overview of MEN 11420 (Nepadutant), a potent and selective tachykinin NK₂ receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the discovery, history, mechanism of action, and experimental data related to this compound.
Introduction and Discovery
MEN 11420, also known as Nepadutant, is a glycosylated bicyclic peptide developed by Menarini Ricerche S.p.A. in Florence, Italy.[1][2] It emerged from a medicinal chemistry program aimed at improving the pharmacokinetic properties of its parent compound, MEN 10627, a potent but poorly water-soluble tachykinin NK₂ receptor antagonist.[1][3] The key innovation in the development of MEN 11420 was the introduction of a sugar moiety, specifically an N-acetylglucosamine (GlcNAc) group, to the peptide structure.[1][4] This glycosylation significantly enhanced the compound's aqueous solubility and metabolic stability, leading to improved in vivo potency and a longer duration of action compared to MEN 10627.[1][5]
The pharmacological profile of MEN 11420 was first extensively described in the late 1990s. These initial studies established it as a highly potent and selective antagonist for the tachykinin NK₂ receptor, with negligible affinity for NK₁ and NK₃ receptors, as well as a wide range of other receptor and ion channel targets.[1]
Mechanism of Action
MEN 11420 exerts its pharmacological effects by competitively antagonizing the tachykinin NK₂ receptor.[1] Tachykinins, such as neurokinin A (NKA), are a family of neuropeptides that mediate a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. The NK₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand NKA, couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, most notably smooth muscle contraction.
MEN 11420 binds to the NK₂ receptor and prevents the binding of NKA, thereby inhibiting this downstream signaling pathway. Interestingly, the nature of its antagonism appears to be tissue-dependent. In some preparations, such as the rabbit isolated pulmonary artery and rat urinary bladder, MEN 11420 acts as a competitive antagonist.[1] In contrast, in the hamster trachea and mouse urinary bladder, it exhibits insurmountable antagonism, suggesting a more complex interaction with the receptor in these tissues.[1]
Quantitative Data
The following tables summarize the key quantitative data for MEN 11420 from various preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species/System | Radioligand | Value | Reference |
| Kᵢ (nM) | Human NK₂ receptor (CHO cells) | [¹²⁵I]-NKA | 2.5 ± 0.7 | [1] |
| Kᵢ (nM) | Human NK₂ receptor (CHO cells) | [³H]-SR 48968 | 2.6 ± 0.4 | [1] |
| pKₐ | Rabbit Pulmonary Artery | - | 8.6 ± 0.07 | [1] |
| pKₐ | Rat Urinary Bladder | - | 9.0 ± 0.04 | [1] |
| Apparent pKₐ | Hamster Trachea | - | 10.2 ± 0.14 | [1] |
| Apparent pKₐ | Mouse Urinary Bladder | - | 9.8 ± 0.15 | [1] |
| pIC₅₀ | 50 other receptors and ion channels | - | < 6 | [1] |
Table 2: In Vivo Potency in Animal Models
| Model | Agonist | Route of Administration | Effective Dose Range | Reference |
| Rat Urinary Bladder Contraction | [βAla⁸]NKA(4-10) | Intravenous | 1-10 nmol/kg | [1] |
| Rat Urinary Bladder Contraction | [βAla⁸]NKA(4-10) | Intranasal | 3-10 nmol/kg | [1] |
| Rat Urinary Bladder Contraction | [βAla⁸]NKA(4-10) | Intrarectal | 30-100 nmol/kg | [1] |
| Rat Urinary Bladder Contraction | [βAla⁸]NKA(4-10) | Intraduodenal | 100-300 nmol/kg | [1] |
Table 3: Pharmacokinetic Parameters in Rats (1 mg/kg, i.v.)
| Parameter | MEN 11420 | MEN 10627 | Reference |
| Plasma Half-life (t½) | 44 min | ~15 min | [5] |
| Area Under the Curve (AUC) | 285 µg·min/mL | ~95 µg·min/mL | [5] |
| Systemic Clearance | Reduced to 1/3 of MEN 10627 | - | [5] |
| Urinary Excretion (unchanged) | ~34% | <2% | [5] |
| Absolute Bioavailability (Intranasal) | Virtually complete | Not reported | [5] |
| Absolute Bioavailability (Oral) | <3% | Not reported | [5] |
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize MEN 11420 are provided below. These are generalized procedures based on published literature.
Radioligand Binding Assay for NK₂ Receptor
Objective: To determine the binding affinity of MEN 11420 for the human NK₂ receptor.
Materials:
-
Membrane preparations from CHO cells stably transfected with the human NK₂ receptor.
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Radioligand: [³H]-MEN 11420 or other suitable NK₂ receptor radioligand.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.
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Non-specific binding control: High concentration of a non-labeled NK₂ receptor ligand (e.g., 1 µM SR 48968).
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of MEN 11420 (for competition assay).
-
50 µL of radioligand at a concentration close to its Kₐ.
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100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC₅₀ and subsequently the Kᵢ value.
Isolated Organ Bath for Functional Antagonism
Objective: To assess the functional antagonist activity of MEN 11420 on smooth muscle contraction.
Materials:
-
Animal tissue (e.g., rabbit pulmonary artery, rat urinary bladder).
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).
-
Organ bath system with isometric force transducers.
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Carbogen gas (95% O₂ / 5% CO₂).
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NK₂ receptor agonist (e.g., [βAla⁸]NKA(4-10)).
-
MEN 11420.
Procedure:
-
Dissect the desired tissue and mount it in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with periodic washing.
-
Obtain a cumulative concentration-response curve for the NK₂ agonist to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of MEN 11420 for a predetermined period (e.g., 30-60 minutes).
-
In the presence of MEN 11420, repeat the cumulative concentration-response curve for the NK₂ agonist.
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Analyze the data to determine the rightward shift in the concentration-response curve and calculate the pA₂ value (for competitive antagonism) or assess the reduction in the maximal response (for insurmountable antagonism).
Mandatory Visualizations
Signaling Pathway
Caption: Tachykinin NK₂ Receptor Signaling Pathway and its Inhibition by MEN 11420.
Experimental Workflow
Caption: Generalized Drug Development Workflow for MEN 11420.
Clinical Studies and Future Directions
MEN 11420 (Nepadutant) has been investigated in clinical trials for conditions where tachykinin NK₂ receptors are believed to play a pathophysiological role, such as asthma and irritable bowel syndrome (IBS).[6][7][8][9] In a study with asthmatic patients, intravenously administered MEN 11420 was shown to significantly inhibit neurokinin A-induced bronchoconstriction.
The development of MEN 11420 represents a significant advancement in the field of tachykinin receptor antagonists. Its improved pharmacokinetic profile over its predecessor, MEN 10627, made it a valuable tool for investigating the physiological and pathological roles of the NK₂ receptor in both preclinical and clinical settings. While the ultimate clinical success of MEN 11420 is not fully detailed in the public domain, the research surrounding this compound has contributed valuable knowledge to the understanding of tachykinin biology and the development of peptide-based therapeutics. Further research may explore its potential in other NK₂ receptor-mediated disorders.
References
- 1. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MEN 11420 (Nepadutant), a novel glycosylated bicyclic peptide tachykinin NK2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the bicyclic peptide tachykinin NK2 receptor antagonist MEN 11420 (nepadutant) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluate the Effect of Synbiotics in Irritable Bowel Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 7. A Randomized Clinical Trial of Synbiotics in Irritable Bowel Syndrome: Dose-Dependent Effects on Gastrointestinal Symptoms and Fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
- 9. Study: Treatment Success for Irritable Bowel Syndrome | TIME [time.com]
In-Depth Technical Guide: Safety and Toxicity Profile of 2614W94 (Maribavir)
Disclaimer: The initial query for "2614W94" did not yield specific results. However, extensive research has been conducted on the compound 1263W94 , which was later developed and approved under the non-proprietary name maribavir (B1676074) (trade name Livtencity®). This document assumes that "this compound" is an alternative or earlier designation for maribavir and will henceforth refer to the compound as maribavir (1263W94). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the preclinical safety and toxicity profile of maribavir.
Executive Summary
Maribavir (1263W94) is a benzimidazole (B57391) riboside that acts as a potent and selective inhibitor of the human cytomegalovirus (HCMV) UL97 protein kinase. Preclinical safety evaluation has demonstrated a generally favorable profile, supporting its clinical development and eventual regulatory approval. Key findings from toxicology studies indicate no significant safety pharmacology concerns. The primary toxicities observed at higher doses in animal studies were reversible and included effects on the liver and hematological parameters in rats. Maribavir was not found to be genotoxic in the Ames and micronucleus assays, although it showed some mutagenic potential in the mouse lymphoma assay in the absence of metabolic activation. The compound is orally bioavailable and does not readily cross the blood-brain barrier.
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from the preclinical safety and toxicity studies of maribavir (1263W94).
Table 1: Acute Toxicity Studies
| Species | Route of Administration | Test | Result | Reference |
| Mouse | Oral | Lethal Dose | ≥500 mg/kg | [1] |
| Mouse | Oral | No-Observed-Effect Level (NOEL) | 250 mg/kg | [1] |
| Rat | Oral | Lethal Dose | 1,500 mg/kg (1/10 deaths at 1,000 mg/kg) | [1] |
| Mouse | Intravenous | Maximum Nonlethal Dose | 25 mg/kg (males), 37.5 mg/kg (females) | [1] |
| Rat | Intravenous | Maximum Nonlethal Dose | 75 mg/kg | [1] |
Table 2: Repeated-Dose Toxicity Studies (1-Month Duration)
| Species | Dose Levels | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) / Minimal-Effect Dose | Reference |
| Rat | 100, 200, 400 mg/kg/day (oral) | Increased liver weights, neutrophils, and monocytes at higher doses in females. | Minimal-effect dose: 100 mg/kg/day | [1] |
| Monkey | 10, 30, 90 mg/kg twice daily (oral) | No significant adverse effects observed. | No-effect dose: 180 mg/kg/day (total daily dose) | [1] |
Table 3: Genetic Toxicology Profile
| Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Not genotoxic | [1] |
| In vivo Micronucleus Assay | Rodent | N/A | Not genotoxic | [1] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Without | Mutagenic | [1] |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | With | Equivocal | [1] |
Experimental Protocols
The following are detailed methodologies for the key preclinical safety and toxicity studies conducted on maribavir (1263W94). These protocols are based on the available published literature and standard regulatory guidelines (e.g., OECD).
Acute and Repeated-Dose Toxicity Studies
Objective: To determine the potential toxicity of maribavir (1263W94) after single and repeated oral administration in both rodent (rat) and non-rodent (monkey) species.
Methodology:
-
Test Species: Sprague-Dawley rats and Cynomolgus monkeys.
-
Administration: For acute studies, single oral gavage or intravenous injection. For repeated-dose studies, daily oral gavage for 28 consecutive days.
-
Formulation: For oral administration in subchronic studies, maribavir was suspended in 0.5% methylcellulose[1].
-
Dose Groups: A control group (vehicle only) and at least three dose levels of maribavir.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at the end of the study.
-
Anatomic Pathology: Gross necropsy was performed on all animals. A comprehensive list of tissues was collected, weighed, and examined microscopically.
Genetic Toxicology Assays
Objective: To evaluate the potential of maribavir (1263W94) and its metabolites to induce gene mutations in bacteria.
Methodology:
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (rat liver S9 fraction).
-
Procedure: The plate incorporation method was likely used. Various concentrations of maribavir, the vehicle control, and positive controls were added to molten top agar (B569324) containing the bacterial tester strain and, where applicable, the S9 mix. The mixture was poured onto minimal glucose agar plates.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies per plate was counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Objective: To assess the clastogenic or aneugenic potential of maribavir (1263W94) in vivo by detecting damage to chromosomes or the mitotic apparatus in bone marrow erythrocytes.
Methodology:
-
Test Species: Mice or rats.
-
Administration: The test article was administered, likely via oral gavage, at multiple dose levels, including a maximum tolerated dose.
-
Sample Collection: Bone marrow was typically collected 24 and 48 hours after the final administration.
-
Slide Preparation: Bone marrow cells were flushed, and smears were prepared on glass slides.
-
Staining and Analysis: Slides were stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). At least 2000 PCEs per animal were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also calculated to assess bone marrow toxicity.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicated a positive result.
Objective: To detect the potential of maribavir (1263W94) to induce gene mutations and chromosomal aberrations in mammalian cells.
Methodology:
-
Test System: L5178Y TK+/- mouse lymphoma cells.
-
Procedure: Cells were exposed to various concentrations of maribavir for a defined period, both with and without an S9 metabolic activation system.
-
Phenotypic Expression: After exposure, cells were cultured for a period to allow for the expression of any mutations at the thymidine (B127349) kinase (TK) locus.
-
Mutant Selection: Cells were then plated in a selective medium containing trifluorothymidine (TFT). Only cells with a mutated TK gene can survive and form colonies in the presence of TFT.
-
Evaluation: The number of mutant colonies was counted, and the mutant frequency was calculated relative to the number of viable cells. A dose-dependent increase in mutant frequency indicated a mutagenic effect.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the safety assessment of a new chemical entity like maribavir (1263W94).
Caption: Preclinical safety assessment workflow for a new drug candidate.
Caption: Standard battery of in vitro and in vivo genetic toxicology assays.
References
2614W94: A Technical Guide on Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the available data on 2614W94, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). The information is compiled from publicly available scientific literature and supplier-provided data sheets.
Core Compound Properties
This compound is identified as a potent and selective inhibitor of MAO-A with an IC50 of 5 nM and a Ki of 1.6 nM[1][2]. It demonstrates no significant inhibition of MAO-B[1][2][3]. Due to this selective activity, this compound has been investigated for its potential antidepressant and anxiolytic effects[1][2]. The compound's chemical name is 3-(1-trifluoromethyl)ethoxyphenoxathiin 10,10-dioxide.
Solubility Data
Quantitative solubility data for this compound in a range of solvents is limited in the currently available documentation. The primary solvent for in vitro stock solutions is Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (290.44 mM) | Requires sonication for dissolution. It is noted that DMSO is hygroscopic and can impact solubility; newly opened DMSO is recommended. | [1] |
Stability Profile
Detailed stability studies under varying pH, temperature, and light conditions are not extensively reported. However, recommended storage conditions for stock solutions have been provided.
| Solution Type | Storage Temperature | Duration | Light/Atmosphere | Source |
| Stock Solution | -80°C | 6 months | Protect from light, store under nitrogen | [1][2] |
| Stock Solution | -20°C | 1 month | Protect from light, store under nitrogen | [1][2] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay
This protocol is based on the methodology described for determining the IC50 and Ki values of this compound.
Objective: To measure the inhibitory activity of this compound against MAO-A.
Materials:
-
Rat brain mitochondrial extract (as a source of MAO-A)
-
This compound (test inhibitor)
-
50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
[3H]serotonin (substrate)
-
Pargyline (B1678468) (for blank assays)
-
2 N HCl (reaction termination solution)
-
Ethyl acetate/toluene (1:1, v/v) (extraction solvent)
-
Scintillation cocktail (e.g., Ecolite)
-
Scintillation spectrometer
Procedure:
-
Pre-incubate the rat brain mitochondrial extract with varying concentrations of this compound for 15 minutes at 37°C in 50 mM potassium phosphate buffer (pH 7.4).
-
For blank assays, use 2 mM pargyline to completely inhibit all MAO activity.
-
Initiate the enzymatic reaction by adding the substrate, [3H]serotonin (final concentration 0.2 mM).
-
Continue the incubation at 37°C for 20 minutes.
-
Terminate the reaction by adding 0.2 mL of 2 N HCl.
-
Extract the reaction products with 6 mL of ethyl acetate/toluene (1:1).
-
Take a 4 mL aliquot of the organic layer and add it to 10 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation spectrometer programmed for the appropriate isotope.
-
Calculate the percent inhibition for each concentration of this compound relative to the control (no inhibitor) and blank assays.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Oral Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats for efficacy studies.
Objective: To assess the in vivo effects of orally administered this compound on MAO-A activity and neurotransmitter levels.
Materials:
-
This compound
-
0.5% Methyl cellulose (B213188) (vehicle)
-
Sprague-Dawley male rats (non-fasted)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in 0.5% methyl cellulose.
-
Administer the suspension to non-fasted Sprague-Dawley male rats via oral gavage. A common dosing volume is 10 mL/kg of body weight.
-
In vivo studies have utilized doses of 0.5, 1, 2, and 5 mg/kg.
-
Following administration, animals are monitored for behavioral changes (e.g., potentiation of 5-hydroxytryptophan-induced head twitches).
-
At specified time points, animals are euthanized, and tissues (e.g., brain, liver) are collected to measure MAO-A inhibition and neurotransmitter levels.
Mechanism of Action and Signaling Pathway
This compound functions as a selective and reversible inhibitor of MAO-A. MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters, particularly serotonin (B10506) and norepinephrine (B1679862). By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased levels in the brain. This elevation of serotonin and norepinephrine is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of the compound[1][2].
The direct signaling pathway affected by this compound is the monoamine neurotransmitter pathway.
Caption: Inhibition of MAO-A by this compound increases neurotransmitter levels.
The experimental workflow for assessing the in vivo efficacy of this compound can be summarized as follows:
Caption: Workflow for in vivo evaluation of this compound in rats.
References
Methodological & Application
2614W94 dosage and administration guidelines
It is not possible to provide dosage and administration guidelines, application notes, or experimental protocols for "2614W94" as there is no publicly available information on a compound with this designation in the searched resources.
Extensive searches for "this compound" in scientific and medical databases have not yielded any specific information regarding its mechanism of action, preclinical studies, or clinical trials. The search results did not contain any data that would allow for the creation of the requested detailed application notes and protocols.
General information on dosage and administration guidelines for pharmaceutical compounds can be found in resources from regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2][3] These guidelines emphasize the importance of individualized dosing, potential dosage adjustments based on patient-specific factors, and clear administration instructions.[1][2] Clinical trials are a crucial step in determining the appropriate dosage and administration for any new therapeutic agent.[4][5][6][7][8][9]
One search result mentioned a potent, selective, and orally active tachykinin NK1 receptor-antagonist developed by Menarini, which was shown to antagonize substance P-induced bronchoconstriction in guinea pigs in a dose-dependent manner following intravenous administration.[10] However, this compound was not identified as "this compound."
Without any specific data on this compound, it is impossible to provide the following as requested:
-
Quantitative Data Summary: No dosage, efficacy, or safety data is available to present in a tabular format.
-
Experimental Protocols: No published studies describing the methodologies used to evaluate this compound could be found.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and any associated signaling pathways of this compound are unknown, precluding the creation of any diagrams.
For researchers, scientists, and drug development professionals, it is recommended to consult internal documentation or the primary source of the "this compound" designation to obtain the necessary information for developing application notes and protocols.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. fda.gov [fda.gov]
- 3. Dosage/Administration Labeling for Prescription Drugs -- FDA invites comments on draft guidance (by 3/14) - EconSpark [aeaweb.org]
- 4. Search Clinical Trials | Otsuka Clinical Trials [trials.otsuka-us.com]
- 5. Clinical Research of West Florida | Clinical Trials [crwf.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. | BioWorld [bioworld.com]
2614W94 lab preparation and storage
Initial searches for the compound designated "2614W94" have yielded no specific information regarding its chemical properties, structure, or biological activity. This identifier does not correspond to any known substance in publicly available chemical or biological databases. Therefore, the creation of detailed application notes and protocols is not possible at this time.
To proceed with the user's request, a valid and recognized identifier for the compound of interest is required. This could include:
-
A common or IUPAC chemical name
-
A Chemical Abstracts Service (CAS) Registry Number
-
A specific supplier and catalog number
-
A reference to a publication where the synthesis or use of "this compound" is described
Without this fundamental information, any attempt to provide guidance on laboratory preparation, storage, and experimental use would be entirely speculative and scientifically unsound.
Once a verifiable identifier is provided, a thorough literature and database search will be conducted to assemble the necessary information to generate the requested application notes and protocols, including data tables and visualizations.
Applications of 2614W94 in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2614W94 is a potent, selective, and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of key neurotransmitters in the central nervous system. By inhibiting MAO-A, this compound effectively increases the synaptic availability of serotonin (B10506) and norepinephrine (B1679862), leading to its observed antidepressant and anxiolytic effects. Its selectivity for MAO-A over MAO-B minimizes some of the side effects associated with non-selective MAO inhibitors. These properties make this compound a valuable tool for investigating the role of the monoaminergic system in various neurological and psychiatric disorders.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on in vitro enzyme inhibition assays and in vivo behavioral and neurochemical studies.
Data Presentation
In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (MAO-A) | 5 nM | Rat Brain Mitochondria | [1] |
| Ki (MAO-A) | 1.6 nM | Rat Brain Mitochondria | [1] |
| MAO-B Inhibition | No significant inhibition | Rat Brain Mitochondria | [1] |
| ED50 (5-HTP induced head twitches) | 1.1 mg/kg (p.o.) | Rat | [1] |
Experimental Protocols
In Vitro MAO-A Inhibition Assay
Objective: To determine the inhibitory potency of this compound on MAO-A activity in vitro.
Materials:
-
This compound
-
Rat brain mitochondrial extract (as a source of MAO-A)
-
[³H]serotonin (substrate)
-
Pargyline (B1678468) (for blank assays)
-
50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
2 N HCl
-
Ethyl acetate/toluene (1:1)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In triplicate, pre-incubate varying concentrations of this compound with the rat brain mitochondrial extract for 15 minutes at 37°C in 50 mM potassium phosphate buffer (pH 7.4).
-
For blank assays, use 2 mM pargyline to completely inhibit all MAO activity.
-
Initiate the enzymatic reaction by adding [³H]serotonin (final concentration 0.2 mM).
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Terminate the reaction by adding 0.2 mL of 2 N HCl.
-
Extract the radiolabeled product by adding 6 mL of ethyl acetate/toluene (1:1) and vortexing.
-
Centrifuge to separate the phases.
-
Transfer a 4 mL aliquot of the organic layer to a scintillation vial.
-
Add 10 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) and determine the IC50 value by plotting the data on a semi-logarithmic graph.
In Vivo Assessment of Antidepressant-Like Activity: Forced Swim Test (Mouse)
Objective: To evaluate the antidepressant-like effects of this compound in mice using the forced swim test.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male mice (e.g., C57BL/6)
-
Cylindrical water tank (20 cm diameter, 30 cm height)
-
Water (23-25°C)
-
Video recording system
Protocol:
-
Administer this compound or vehicle orally (p.o.) to mice at desired doses (e.g., 0.5, 1, 2 mg/kg) 60 minutes before the test.[1]
-
Fill the cylindrical tank with water to a depth of 15 cm.
-
Gently place each mouse into the water tank.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The last 4 minutes of the test are typically analyzed.
-
Score the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
A decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
In Vivo Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (Mouse)
Objective: To assess the anxiolytic-like effects of this compound in mice using the elevated plus maze.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male mice (e.g., Swiss Webster)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Protocol:
-
Administer this compound or vehicle orally (p.o.) to mice at desired doses 60 minutes before the test.
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the footage with tracking software.
-
The primary parameters to measure are:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and/or the number of entries into the open arms in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
In Vivo Neurotransmitter Analysis: HPLC-ECD Measurement of Serotonin and Norepinephrine in Rat Brain
Objective: To measure the effect of this compound on the levels of serotonin and norepinephrine in specific brain regions of rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-350 g).[1]
-
Dissection tools
-
Homogenizer
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
Protocol:
-
Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle to rats.[1]
-
At a predetermined time point after administration (e.g., 1-2 hours), euthanize the rats and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum).
-
Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant into the HPLC-ECD system.
-
Separate serotonin and norepinephrine using a C18 reverse-phase column and an appropriate mobile phase.
-
Detect the neurotransmitters using an electrochemical detector set at an optimal oxidation potential.
-
Quantify the concentrations of serotonin and norepinephrine by comparing the peak areas to those of known standards.
-
An increase in the levels of serotonin and norepinephrine in the this compound-treated group compared to the vehicle group would be expected.
Visualizations
Caption: Signaling pathway of MAO-A inhibition by this compound.
Caption: Experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for 2614W94: A Molecular Probe
A comprehensive search for the molecule designated as 2614W94 has yielded no publicly available scientific literature, experimental protocols, or quantitative data. This suggests that this compound may be an internal compound designation not yet disclosed in published research, a novel and very recent discovery, or potentially a misidentified compound.
Therefore, the following application notes and protocols are presented as a generalized framework for characterizing and utilizing a novel small molecule inhibitor as a molecular probe, based on common practices in chemical biology and drug discovery. These methodologies are intended to serve as a guide for researchers who have access to this compound and wish to elucidate its mechanism of action and potential applications.
Initial Characterization and Target Identification
Before using a novel compound as a molecular probe, it is crucial to determine its primary biological target(s).
Experimental Protocol: Target Identification using Affinity-Based Methods
This protocol outlines a general workflow for identifying the protein targets of a novel ligand like this compound.
Workflow for Target Identification of this compound
Caption: Workflow for identifying protein targets of this compound using an affinity probe.
Materials:
-
This compound and a derivatized version for affinity purification (e.g., biotin-conjugated this compound).
-
Cell lines or tissues of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Affinity resin (e.g., streptavidin-agarose beads).
-
Wash buffers of varying stringency.
-
Elution buffer (e.g., high concentration of free biotin, or a denaturing buffer like SDS-PAGE sample buffer).
-
Mass spectrometry facility for protein identification.
Protocol:
-
Probe Synthesis: Synthesize an affinity probe by conjugating this compound to a tag such as biotin, typically via a linker arm to minimize steric hindrance.
-
Cell Lysis: Prepare a protein lysate from the cells or tissues of interest.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe to allow for the formation of probe-target complexes. Include a control incubation with a non-biotinylated competitor (excess this compound) to identify specific binders.
-
Capture: Add streptavidin-agarose beads to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Target Validation: Validate potential targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
In Vitro Characterization of Target Engagement
Once a target is identified, it is essential to quantify the binding affinity and selectivity of the probe.
Quantitative Data: Hypothetical Binding Characteristics of this compound
The following table presents hypothetical data that would be generated to characterize the binding of this compound to its primary target and potential off-targets.
| Parameter | Target Protein X | Off-Target Protein Y | Off-Target Protein Z |
| Binding Affinity (Kd) | 50 nM | 1.2 µM | > 10 µM |
| IC50 | 100 nM | 5 µM | > 50 µM |
| Selectivity | - | 24-fold vs. Target X | > 200-fold vs. Target X |
Experimental Protocol: Determining Binding Affinity using Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the analyte (this compound) binds to and dissociates from the immobilized ligand (target protein).
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).
Cellular Assays to Probe Signaling Pathways
After in vitro characterization, cellular assays are employed to understand how this compound affects biological pathways. Assuming this compound is an inhibitor of a hypothetical "Kinase X" that is part of a known signaling cascade, the following protocol could be used.
Experimental Protocol: Western Blot Analysis of Pathway Modulation
This protocol aims to determine if this compound inhibits the activity of Kinase X in a cellular context by measuring the phosphorylation of its downstream substrate.
Hypothetical Signaling Pathway Involving Kinase X
Application Notes & Protocols for In Vivo Research
Topic: Lipid Nanoparticle (LNP) Delivery Systems for siRNA
Disclaimer: Initial searches for "2614W94 delivery systems" did not yield any publicly available information. It is presumed that this is a non-public, internal designation. To fulfill the request for a detailed example of application notes and protocols, this document has been created for a well-characterized and widely used platform: Lipid Nanoparticle (LNP) delivery systems for in vivo siRNA research.
Application Notes
Introduction
Small interfering RNA (siRNA) offers a powerful modality for therapeutic gene silencing due to its high specificity and potency.[1] However, naked siRNA molecules face significant hurdles for in vivo applications, including low cellular uptake and susceptibility to degradation by nucleases.[1][2] Lipid Nanoparticle (LNP) technology has emerged as the leading clinical delivery system for siRNA, overcoming these barriers to enable effective and targeted gene silencing in vivo.[3][4] These LNP systems are typically composed of four key lipid components: an ionizable cationic lipid for siRNA encapsulation and endosomal escape, a helper phospholipid and cholesterol for structural integrity, and a PEG-lipid to provide a hydrophilic shield, increasing circulation time and stability.[3][5]
Key Applications
-
Hepatic Gene Silencing: LNPs have shown remarkable success in delivering siRNA to hepatocytes, making them ideal for treating liver-associated diseases.[4] This is often the primary target for systemic LNP-siRNA administration.[4]
-
Oncology Research: By targeting oncogenes like BCR-ABL in chronic myeloid leukemia, LNP-siRNA systems can be used to reduce tumor burden in preclinical models.[3]
-
Neurodegenerative Disease Research: While challenging, direct intracranial injections of LNP-siRNA have been used to silence neuronal gene expression in the brain, opening avenues for studying and potentially treating neurological disorders.[6]
-
Cardiovascular Disease Research: LNP-siRNA therapeutics are being explored to target genes involved in conditions like hypercholesterolemia.[7]
Mechanism of Action: RNA Interference (RNAi) Pathway
LNP-siRNA systems function by co-opting the endogenous RNA interference (RNAi) pathway.[8] After systemic administration, LNPs are taken up by target cells, typically via endocytosis. The acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the siRNA payload into the cytoplasm.[3][9] In the cytoplasm, the double-stranded siRNA is loaded into the RNA-Induced Silencing Complex (RISC).[][11] The passenger (sense) strand is cleaved and discarded, while the guide (antisense) strand remains to direct the RISC to its complementary messenger RNA (mRNA) target.[8][] The Argonaute-2 (Ago2) protein within RISC then cleaves the target mRNA, leading to its degradation and preventing its translation into a functional protein, thereby silencing gene expression.[8][11]
Figure 1: Simplified signaling pathway of LNP-siRNA mediated gene silencing via RNA interference.
Quantitative Data
LNP Formulation Characteristics
The physicochemical properties of LNPs are critical for their in vivo performance. Key parameters include size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).
| Formulation Parameter | Typical Value | Significance | Citation |
| Mean Diameter (Z-average) | 50 - 100 nm | Influences biodistribution and cellular uptake. Smaller sizes (<30nm) can sometimes be less potent. | [3][12] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, monodisperse size distribution, crucial for batch-to-batch reproducibility. | [13] |
| siRNA Encapsulation Efficiency | > 90% | High encapsulation protects siRNA from degradation and ensures efficient payload delivery. | [3] |
| Zeta Potential (at pH 7.4) | Near-neutral (~0 mV) | A neutral surface charge at physiological pH minimizes non-specific interactions and reduces clearance. | [3][7] |
In Vivo Gene Silencing Efficacy
The potency of LNP-siRNA formulations is typically assessed by measuring the knockdown of a target gene in vivo, often in the liver. Factor VII (FVII) is a common target for preclinical validation.[4]
| Animal Model | Target Gene | siRNA Dose (IV) | Timepoint | % Gene Knockdown (Liver) | Citation |
| Mouse | Factor VII (FVII) | 0.01 mg/kg | 48 hours | ~50% | [14] |
| Mouse | Factor VII (FVII) | 0.03 mg/kg | 48 hours | ~87% (co-formulated with mRNA) | [14] |
| Mouse | Ssb | 3.6 mg/kg | 24 hours | > 90% | [15] |
| Mouse | apoB | 4.0 mg/kg | 24 hours | Dose-dependent silencing observed | |
| Rat | PTEN (intracranial) | N/A (direct injection) | 5 days | Significant protein knockdown |
Experimental Protocols
Protocol 1: LNP-siRNA Formulation via Microfluidic Mixing
This protocol describes the reproducible formulation of LNP-siRNA using a microfluidic device, such as the NanoAssemblr™ platform.[3][16]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), Cholesterol, and PEG-lipid (e.g., PEG-DMG) dissolved in ethanol (B145695).[3]
-
siRNA dissolved in a low pH buffer (e.g., 25 mM sodium acetate (B1210297), pH 4.0).
-
Microfluidic mixing device and cartridges.
-
Dialysis system (e.g., Slide-A-Lyzer cassettes, 10K MWCO) and Phosphate Buffered Saline (PBS), pH 7.4.
Methodology:
-
Prepare Lipid Mixture: Combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare siRNA Solution: Dissolve the lyophilized siRNA in the sodium acetate buffer to a final concentration of ~0.5 mg/mL.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one inlet of the microfluidic cartridge.
-
Load the siRNA-buffer solution into a separate inlet.
-
Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate according to the manufacturer's instructions to control particle size.
-
Initiate pumping to rapidly mix the two streams, leading to the self-assembly of LNPs as the polarity changes.[3]
-
-
Dialysis: Collect the resulting nanoparticle suspension and dialyze against sterile PBS (pH 7.4) for at least 18 hours, with multiple buffer changes, to remove ethanol and establish a neutral pH.
-
Characterization:
-
Measure the particle size and PDI using Dynamic Light Scattering (DLS).
-
Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).[3]
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Protocol 2: In Vivo Administration and Efficacy Assessment
This protocol outlines the systemic administration of LNP-siRNA to mice and the subsequent analysis of target gene knockdown in the liver.[15][17]
Materials:
-
Formulated and characterized LNP-siRNA.
-
8-10 week old C57BL/6 mice.
-
Sterile PBS for dilution.
-
RNA extraction kits (e.g., RNeasy).
-
Reverse transcription and qPCR reagents.
-
Validated primers for the target gene and a housekeeping gene (e.g., GAPDH).
Methodology:
-
Dosing: Dilute the LNP-siRNA stock solution in sterile PBS to the desired final concentration. Administer the formulation to mice via a single intravenous (IV) tail vein injection at a specific dose (e.g., 0.1 - 5 mg siRNA per kg body weight).[3][17] Include a control group receiving LNP formulated with a non-targeting control siRNA.
-
Tissue Harvest: At a predetermined timepoint (e.g., 48 or 72 hours post-injection), euthanize the mice according to approved animal care protocols.[17]
-
Liver Collection: Perfuse the animals with cold PBS and immediately harvest the liver. Snap-freeze a portion in liquid nitrogen for RNA analysis and fix another portion for histology if required.
-
RNA Extraction: Homogenize the frozen liver tissue and extract total RNA using a commercial kit according to the manufacturer's protocol. Assess RNA quality and quantity.
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for the target gene and a stable housekeeping gene.
-
Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated groups to the control group.[3]
-
Experimental Workflow Visualization
The following diagram illustrates the end-to-end workflow for a typical in vivo LNP-siRNA experiment.
Figure 2: Experimental workflow from LNP-siRNA formulation to in vivo data analysis.
References
- 1. siRNA: Mechanism of action, challenges, and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Lipid nanoparticle delivery systems for siRNA-based therapeutics | Semantic Scholar [semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Is siRNA? Mechanism and Applications in Gene Silencing [synapse.patsnap.com]
- 12. Influence of particle size on the in vivo potency of lipid nanoparticle formulations of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting 2614W94 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the experimental p38 MAPK inhibitor, 2614W94. The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK). It specifically targets the alpha and beta isoforms of p38. By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby modulating inflammatory and stress responses.
Q2: Why am I observing high variability in my IC50 values for this compound across experiments?
A2: Variability in IC50 values is a common issue in kinase inhibitor studies and can stem from multiple sources.[1][2] Key factors include differences in ATP concentration in in vitro kinase assays, cell density and passage number in cell-based assays, and the stability of the compound in culture media.[1][3] Consistent experimental conditions are crucial for reproducible results.[4]
Q3: I am seeing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A3: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations, and may lead to cytotoxicity.[5][6] It is also possible that the observed cell death is an on-target effect in a cell line highly dependent on the p38 MAPK pathway for survival. Differentiating between cytotoxicity and cytostatic effects (inhibition of proliferation) is also important.[7]
Q4: The inhibition of downstream targets (e.g., phosphorylated MK2) does not correlate with the IC50 from my cell viability assay. Why?
A4: This discrepancy is common. The IC50 for inhibiting a direct kinase substrate (a pharmacodynamic marker) is often much lower than the GI50/IC50 from a cell viability or proliferation assay (a phenotypic endpoint). A viability assay measures the cumulative result of pathway inhibition over time, which may require more sustained and potent target engagement or could be influenced by cellular compensatory mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
This guide addresses common causes of variability when determining the half-maximal inhibitory concentration (IC50) of this compound in cellular assays.
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Cell Density & Health | Solution: Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Steps: 1. Perform a growth curve for your cell line to determine the optimal seeding density. 2. Always use cells from a consistent, low passage number. 3. Before treatment, visually inspect cells under a microscope to confirm consistent confluence and morphology.[8] |
| Compound Solubility/Stability | Solution: Ensure this compound is fully solubilized and stable under assay conditions. Steps: 1. Prepare fresh serial dilutions from a concentrated stock for each experiment. 2. Confirm that the final solvent concentration (e.g., DMSO) is consistent across all wells and below non-toxic levels (typically <0.1%).[7] 3. Check for compound precipitation in the media at 37°C. |
| Assay Incubation Time | Solution: Optimize the treatment duration. Steps: 1. Run a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint where a clear dose-response is observed.[7] |
| Plate Edge Effects | Solution: Minimize evaporation and temperature gradients across the 96-well plate. Steps: 1. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[8] 2. Ensure plates are incubated in a well-humidified incubator with stable temperature. |
Issue 2: Variable Results in Western Blotting for Downstream Targets
This section provides guidance for troubleshooting inconsistent measurement of p-MK2 (a downstream target of p38) following treatment with this compound.
| Possible Cause | Recommended Solution & Troubleshooting Steps |
| Inconsistent Protein Loading | Solution: Ensure equal amounts of protein are loaded in each lane. Steps: 1. Perform a precise protein quantification assay (e.g., BCA) on your lysates. 2. Normalize band intensity to a reliable loading control, such as a housekeeping protein (e.g., GAPDH, β-actin) or total protein stain.[4] It is crucial to validate that the expression of the chosen housekeeping protein is not affected by the experimental conditions.[4] |
| Suboptimal Antibody Dilution | Solution: Determine the optimal primary antibody concentration to work within the linear range of detection. Steps: 1. Perform a titration of your primary antibody to find the dilution that provides a strong signal with low background. 2. Ensure you are not oversaturating the signal, which would make quantitative comparisons inaccurate.[9] |
| Inefficient Protein Transfer | Solution: Optimize the protein transfer from the gel to the membrane. Steps: 1. Ensure good contact between the gel and membrane and remove all air bubbles. 2. Optimize transfer time and voltage based on the molecular weight of your target protein. Efficient protein transfer is critical for accurate detection. |
| Variability in Lysis/Sample Prep | Solution: Maintain consistency during sample collection and lysis. Steps: 1. Lyse cells on ice and add phosphatase and protease inhibitors to your lysis buffer to prevent protein degradation and dephosphorylation. 2. Treat all samples identically and minimize time between harvesting and freezing. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against the target kinase (p38α) and common off-target kinases. A higher IC50 value indicates lower potency and higher selectivity.
| Kinase Target | IC50 (nM) | Assay Type |
| p38α (Target) | 8 | In Vitro Radiometric |
| p38β (Target) | 12 | In Vitro Radiometric |
| JNK1 | 1,250 | In Vitro Radiometric |
| ERK2 | > 10,000 | In Vitro Radiometric |
| CDK2 | 8,500 | In Vitro Radiometric |
| SRC | > 10,000 | In Vitro Radiometric |
Table 2: Comparative GI50 of this compound in Different Cell Lines
This table shows the 50% growth inhibition (GI50) concentrations in various cancer cell lines after a 72-hour treatment period.
| Cell Line | Tissue of Origin | GI50 (µM) |
| HeLa | Cervical Cancer | 1.5 |
| A549 | Lung Cancer | 2.8 |
| MCF7 | Breast Cancer | 0.9 |
| U-87 MG | Glioblastoma | 5.2 |
Visualizations
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Caption: Standard experimental workflow for quantitative Western blotting.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.
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Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
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Analysis: Calculate the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Protocol 2: In Vitro Kinase Assay (Radiometric)
This protocol measures the direct inhibitory effect of this compound on purified p38α kinase activity.
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Reaction Mix Preparation: Prepare a master mix containing kinase buffer, purified active p38α enzyme, and a specific substrate (e.g., myelin basic protein).
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Inhibitor Addition: In a 96-well plate, add serial dilutions of this compound.
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Kinase Reaction Initiation: Add the kinase/substrate master mix to the wells. To initiate the reaction, add an ATP solution containing [γ-32P]ATP. The final ATP concentration should be close to the K_m for the enzyme to ensure accurate IC50 determination.[1]
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Incubation: Incubate the reaction at 30°C for 20-30 minutes, ensuring the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
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Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
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Washing: Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
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Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value.
Protocol 3: Western Blot for Phospho-MK2
This protocol details the detection of phosphorylated MAPKAPK2 (p-MK2), a direct substrate of p38, in cell lysates.
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Cell Treatment & Lysis: Plate cells and allow them to adhere. Starve cells overnight if necessary, then treat with this compound for a designated time before stimulating with an agonist (e.g., anisomycin) to activate the p38 pathway. Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with primary antibody against p-MK2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
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Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total MK2 or a housekeeping protein like GAPDH.
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Quantification: Measure band intensities using densitometry software.[11] Normalize the p-MK2 signal to the loading control signal for each sample.[11]
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellgs.com [cellgs.com]
- 4. licorbio.com [licorbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. bio-rad.com [bio-rad.com]
How to improve 2614W94 solubility in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2614W94 in buffers.
FAQs & Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS, Tris). What are the initial steps to improve its solubility?
A1: this compound, a selective and reversible monoamine oxidase-A (MAO-A) inhibitor, is a hydrophobic molecule with expected low aqueous solubility. This is consistent with observations from preclinical studies where it was administered as a suspension or in a co-solvent formulation.
The most effective initial approach is likely the use of organic co-solvents.
Recommended Initial Steps:
-
Co-solvent Addition: Start by preparing a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or artifacts (typically <1% v/v for cell-based assays).
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Sonication: After adding the compound to the buffer, sonication can help to break down particles and facilitate dissolution. Use a bath sonicator for several minutes.
-
Gentle Heating: Warming the solution to 37°C can increase the solubility of some compounds. However, the thermal stability of this compound in your specific buffer should be considered.
Issue 2: Precipitation of this compound Upon Dilution of a Co-solvent Stock
Q2: My this compound is dissolved in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue for poorly soluble compounds. The organic solvent can become saturated with the compound, and upon dilution into an aqueous environment, the compound crashes out of solution.
Troubleshooting Steps:
-
Reduce Stock Concentration: Lower the concentration of your stock solution in the organic solvent. A less concentrated stock solution may be more amenable to dilution without precipitation.
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous buffer, and then perform the final dilution into the aqueous buffer.
-
Increase the Final Co-solvent Concentration: If your experimental system allows, slightly increasing the final percentage of the co-solvent in your aqueous buffer can help maintain solubility.
-
Explore Different Co-solvents: Some compounds are more soluble in specific organic solvents. Consider trying ethanol, methanol, or a mixture of co-solvents. For in vivo studies, a mixture of PEG 400, ethanol, and saline has been used.
Issue 3: Inconsistent Results in Biological Assays Due to Poor Solubility
Q3: I am observing high variability in my experimental results, which I suspect is due to the poor solubility of this compound. How can I ensure a consistent concentration in my assays?
A3: Inconsistent solubility can lead to variable effective concentrations of the compound in your experiments.
Recommendations for Consistency:
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Prepare Fresh Solutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with compound degradation or precipitation over time.
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Incorporate Solubilizing Agents: The use of surfactants or cyclodextrins can enhance and stabilize the aqueous solubility of hydrophobic compounds.
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Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
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Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
-
Particle Size Reduction: For preparing stock suspensions, micronization or sonication can help to create a more uniform particle size distribution, leading to more consistent dosing.
Quantitative Data Summary
As specific experimental solubility data for this compound is not publicly available, the following table provides a general framework for assessing solubility under different conditions. Researchers should determine these values experimentally for their specific buffer systems.
| Condition | Solvent/Buffer | This compound Concentration | Observations |
| Aqueous Solubility | PBS (pH 7.4) | Target Conc. (e.g., 10 µM) | Expected to be low; potential precipitation |
| Co-solvent (DMSO) | 1% DMSO in PBS | Target Conc. (e.g., 10 µM) | Improved solubility, monitor for precipitation |
| Co-solvent (Ethanol) | 1% Ethanol in PBS | Target Conc. (e.g., 10 µM) | Alternative to DMSO |
| Surfactant | 0.1% Tween® 80 in PBS | Target Conc. (e.g., 10 µM) | Potential for enhanced solubility |
| Cyclodextrin | 1% HP-β-CD in PBS | Target Conc. (e.g., 10 µM) | Potential for enhanced solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
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Weigh out the appropriate amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex and/or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in 1% DMSO/PBS):
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, dilute 1 µL of the 10 mM stock into 99 µL of PBS to get a 100 µM intermediate solution.
-
Further dilute 10 µL of the 100 µM intermediate solution into 90 µL of PBS to achieve the final 10 µM concentration in 1% DMSO.
-
Vortex the final solution thoroughly before adding it to your experimental system.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 10% (w/v) HP-β-CD solution in your desired aqueous buffer.
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Add the this compound stock solution (in a minimal amount of organic solvent) to the HP-β-CD solution while vortexing.
-
Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
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Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Technical Support Center: Tachykinin NK1 Receptor Antagonagists
Topic: Off-Target Effects of Tachykinin NK1 Receptor Antagonists and How to Mitigate Them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of tachykinin NK1 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of tachykinin NK1 receptor antagonists?
A1: The primary on-target effect of tachykinin NK1 receptor antagonists is the blockade of the neurokinin 1 (NK1) receptor, which prevents the binding of Substance P. This mechanism is primarily utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2]
Off-target effects are generally considered to be adverse events that are not mediated by the blockade of the NK1 receptor. However, in the context of drug development, off-target can also refer to interactions with other receptors or enzymes. For NK1 receptor antagonists, the most clinically significant off-target effects are related to the inhibition and induction of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[3][4] This can lead to drug-drug interactions with other medications that are metabolized by these enzymes.[3][4]
Q2: What are the most common adverse events observed with NK1 receptor antagonists in clinical trials?
A2: Across various clinical trials, the most commonly reported adverse events for NK1 receptor antagonists are generally mild to moderate and include fatigue, hiccups, headache, and constipation.[5] Other reported side effects include asthenia (weakness), diarrhea, and anorexia (decreased appetite).[3][6]
Q3: Are there any serious, less common off-target effects associated with this drug class?
A3: Yes, while less common, some serious adverse events have been reported. These can include infusion-site reactions (with intravenous formulations like fosaprepitant), hypersensitivity reactions, and in rare cases, anaphylaxis.[7][8][9] Additionally, drug-drug interactions resulting from CYP enzyme modulation can lead to serious adverse events if co-administered with drugs that have a narrow therapeutic index.[3][4] For example, co-administration with certain chemotherapy agents has been linked to an increased risk of encephalopathy in some case studies.[5]
Q4: How can I mitigate the risk of off-target effects in my experiments?
A4: To mitigate the risk of off-target effects, consider the following strategies:
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Dose-Response Studies: Conduct careful dose-response studies to determine the lowest effective concentration that achieves the desired on-target effect while minimizing off-target activity.
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Use of Selective Antagonists: Whenever possible, use NK1 receptor antagonists that have been demonstrated to have high selectivity for the NK1 receptor over other receptors and enzymes.
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Control Experiments: In preclinical studies, include appropriate control groups to differentiate on-target from off-target effects. This can include using a negative control compound with a similar chemical structure but no activity at the NK1 receptor, or using cell lines that do not express the NK1 receptor.
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Monitor for Drug-Drug Interactions: In clinical research, carefully review all concomitant medications to identify potential drug-drug interactions mediated by CYP enzymes. Adjust dosages of other medications as needed.[3]
Troubleshooting Guides
Problem 1: I am observing unexpected cellular toxicity in my in vitro experiments with an NK1 receptor antagonist.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinase selectivity profile to assess the inhibitory activity of your compound against a broad panel of kinases. |
| Disruption of other cellular pathways | Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. This can help determine if the observed toxicity is due to binding to the intended NK1 receptor target or another protein. |
| Compound aggregation | Visually inspect your compound under a microscope for signs of precipitation at the concentrations used in your assay. Consider using a lower concentration or a different vehicle for solubilization. |
| Vehicle-induced toxicity | Run a vehicle-only control to ensure that the solvent used to dissolve the NK1 receptor antagonist is not causing the observed toxicity. |
Problem 2: My in vivo animal study is showing unexpected behavioral or physiological effects that are not consistent with NK1 receptor blockade.
| Possible Cause | Troubleshooting Step |
| Interaction with other CNS receptors | Conduct a receptor binding assay to screen your compound against a panel of common central nervous system (CNS) receptors to identify potential off-target binding. |
| Metabolite activity | Analyze plasma and tissue samples from your animal study to identify major metabolites of the NK1 receptor antagonist. If possible, synthesize these metabolites and test their activity in separate in vitro and in vivo assays. |
| Alteration of drug metabolism | If the animal is on other medications, consider the possibility of a drug-drug interaction. Conduct a pharmacokinetic study to determine if the NK1 receptor antagonist is altering the metabolism and clearance of the other drugs. |
Data Presentation
Table 1: Incidence of Common Adverse Events with Aprepitant (B1667566) vs. Placebo in Patients Receiving Highly Emetogenic Chemotherapy
| Adverse Event | Aprepitant Regimen (%) | Placebo Regimen (%) |
| Fatigue | 16.3 | 15.4 |
| Constipation | 10.3 | 14.1 |
| Alopecia | 11.3 | 12.3 |
Data from a study on the safety of rolapitant, another NK1 receptor antagonist, which provides a comparative look at common adverse events in this class of drugs.[7]
Table 2: Incidence of Treatment-Related Adverse Events with Fosaprepitant (B1673561) vs. Aprepitant in Patients Receiving Highly Emetogenic Chemotherapy
| Adverse Event | Fosaprepitant (%) | Aprepitant (%) |
| Any Treatment-Related AE | 22.2 | 25.4 |
| Injection Site Reactions | 0.3 | 3.6 |
Data from a head-to-head comparison of fosnetupitant (B607539) and fosaprepitant, highlighting differences in administration-related adverse events.[5]
Experimental Protocols
Protocol 1: In Vitro NK1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human NK1 receptor.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor.
-
Incubation: Incubate six different concentrations of the test compound with 20 µg of the membrane homogenate and 0.4 nM of [3H] substance P in a final volume of 1 mL of assay buffer.
-
Non-specific Binding: Use 10 µM of unlabeled substance P to define non-specific binding.
-
Incubation Conditions: Incubate the samples in a shaking water bath at 25°C for 20 minutes.
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Separation and Detection: Separate the bound and free radioligand by filtration and measure the radioactivity of the bound fraction using a scintillation counter.
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Data Analysis: Calculate the binding affinity (Ki) of the test compound.[10]
Protocol 2: CYP3A4 Inhibition Assay using Midazolam as a Probe
Objective: To assess the potential of an NK1 receptor antagonist to inhibit CYP3A4 activity in vivo.
Methodology:
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Study Design: Conduct an open-label, randomized, single-period study in healthy human subjects.
-
Treatment Regimen: Administer the NK1 receptor antagonist for a specified period (e.g., 5 days).
-
Probe Administration: Administer a single oral dose of midazolam (a sensitive CYP3A4 substrate) at baseline (before NK1 antagonist treatment) and at specified time points during and after treatment with the NK1 antagonist.
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Pharmacokinetic Sampling: Collect blood samples at various time points after each midazolam dose to determine the plasma concentration of midazolam.
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Data Analysis: Calculate the area under the plasma concentration-time curve (AUC) and the maximum observed concentration (Cmax) of midazolam. An increase in the AUC and Cmax of midazolam in the presence of the NK1 receptor antagonist indicates inhibition of CYP3A4.[11]
Mandatory Visualizations
Caption: On-target signaling pathway of NK1 receptor antagonists.
Caption: Workflow for investigating off-target effects.
Caption: Relationship between compound concentration and off-target effects.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Aprepitant: a review of its use in the prevention of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized, Double-Blind, Phase III Study of Fosnetupitant Versus Fosaprepitant for Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: CONSOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Validation of different personalized risk models of chemotherapy‐induced nausea and vomiting: results of a randomized, double‐blind, phase III trial of fosaprepitant for cancer patients treated with high‐dose cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, placebo-controlled pilot trial of aprepitant combined with standard antiemetic therapy for the prevention of chemotherapy-induced nausea and vomiting in patients undergoing cyclophosphamide-based conditioning regimens prior to hematopoietic stem cell transplant (HSCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of aprepitant on cytochrome P450 3A4 activity using midazolam as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2614W94 Treatment Protocols
This technical support guide provides researchers, scientists, and drug development professionals with frequently asked questions (FAQs) and troubleshooting advice for studies involving the monoamine oxidase-A (MAO-A) inhibitor, 2614W94.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, reversible, and orally active inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin (B10506) and norepinephrine. By competitively inhibiting MAO-A, this compound leads to an increase in the levels of these neurotransmitters in the brain, which is believed to be the basis for its potential antidepressant and anxiolytic effects. It shows no significant inhibition of the related enzyme, MAO-B.
Q2: What is the potency of this compound as an MAO-A inhibitor?
In vitro studies have determined the following potency values for this compound:
-
IC50: 5 nM
-
Ki: 1.6 nM (with serotonin as the substrate)
Q3: What is a recommended starting point for dosage in animal studies?
Based on preclinical studies in rats, a single oral dose of 1.7 mg/kg was identified as the ED50 (the dose that produces a half-maximal effect). A higher dose of 5 mg/kg, administered orally, has been shown to cause selective inhibition of MAO-A in the brain and liver, resulting in elevated levels of serotonin and norepinephrine.
Q4: How quickly can an effect be observed after administration in vivo?
In rats, maximal inhibition of MAO-A has been observed as early as 30 minutes after a single oral dose.
Q5: What are the key considerations for determining treatment duration in my experiments?
Currently, publicly available data on this compound primarily focuses on the effects of acute, single-dose administration. To refine the treatment duration for your specific experimental model, consider the following:
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Pilot Studies: Conduct pilot studies with varying treatment durations (e.g., single dose, 7-day, 14-day, 21-day administration) to observe the onset, peak, and duration of the desired biological effect.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: If resources permit, conducting PK/PD studies will help in understanding the drug's half-life, clearance, and the relationship between its concentration and the pharmacological response over time. This data is crucial for establishing an optimal dosing regimen and duration.
-
Endpoint Measurement: The optimal treatment duration will heavily depend on the specific endpoint of your study (e.g., behavioral changes, neurochemical alterations, receptor density changes). Some endpoints may require chronic administration to become apparent.
Q6: Are there any known issues with the stability of this compound in solution?
For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advised to protect the solution from light and store it under a nitrogen atmosphere.
Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 5 nM | - | In Vitro MAO-A Inhibition | |
| Ki | 1.6 nM | - | In Vitro MAO-A Inhibition | |
| ED50 | 1.1 mg/kg | Rat | 5-HTP Potentiation (p.o.) | |
| ED50 | 1.7 mg/kg | Rat | MAO-A Inhibition (p.o.) | |
| Time to Max. Effect | 0.5 hours | Rat | MAO-A Inhibition (p.o.) |
Experimental Protocols
In Vitro MAO-A Activity Assay
This protocol is a generalized procedure based on available information for assessing the inhibitory activity of this compound on MAO-A.
1. Materials:
- Rat brain mitochondrial extract (as a source of MAO-A)
- This compound (or other test inhibitors)
- [³H]serotonin (substrate)
- Pargyline (to determine non-specific binding)
- 50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
- 2 N HCl (to stop the reaction)
- Ethyl acetate/toluene (1:1) extraction solvent
- Scintillation cocktail
2. Procedure:
- Pre-incubate the rat brain mitochondrial extract with varying concentrations of this compound for 15 minutes at 37°C in the potassium phosphate buffer.
- To initiate the enzymatic reaction, add [³H]serotonin to a final concentration of 0.2 mM.
- Incubate for 20 minutes at 37°C.
- Terminate the reaction by adding 0.2 mL of 2 N HCl.
- Extract the radiolabeled metabolites by adding 6 mL of the ethyl acetate/toluene solvent and vortexing.
- Centrifuge to separate the phases.
- Transfer a 4 mL aliquot of the organic (top) layer to a scintillation vial.
- Add 10 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to a vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro MAO-A inhibition assay workflow.
Technical Support Center: 2614W94 Experimental Controls and Best Practices
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on Compound Identification: Initial searches for the identifier "2614W94" did not yield a specific, publicly cataloged compound. However, the experimental context and common research applications in drug development strongly suggest an interest in modulators of key signaling pathways, such as the Wnt pathway. This guide will focus on CHIR99021 , a potent and widely-used selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), as a representative compound for this class of molecules. The principles and practices outlined here are broadly applicable to other small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
???+ question "What is the primary mechanism of action for CHIR99021?" CHIR99021 is a highly selective and potent inhibitor of both isoforms of Glycogen Synthase Kinase 3, GSK-3α and GSK-3β.[1][2] GSK-3 is a key negative regulator of the canonical Wnt signaling pathway.[1][3][4] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin.[4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[2][3][4]
???+ question "What are the common applications of CHIR99021 in research?" CHIR99021 is extensively used in stem cell biology and regenerative medicine. Its primary applications include:
- Maintenance of pluripotency: It is a key component of "2i" and "3i" cocktails used to maintain the self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
- Directed differentiation: It is used to guide the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and neurons.[1][5]
- Cellular reprogramming: CHIR99021 can facilitate the reprogramming of somatic cells into iPSCs.[1][5]
- Cancer research: It is used to study the role of the Wnt signaling pathway in cancer cell behavior.[4]
- Osteogenesis research: Studies have shown that CHIR99021 can promote osteoblast differentiation and mineralization.[6][7]
???+ question "What is the recommended solvent and storage condition for CHIR99021?" The recommended solvent for CHIR99021 is high-purity, anhydrous DMSO.[8][9] A common stock solution concentration is 10 mM.[3][9] To ensure stability, store the stock solution in single-use aliquots at -20°C and protect it from light.[3][8][9] Avoid repeated freeze-thaw cycles.[9]
???+ question "Why am I observing precipitation of CHIR99021 in my culture medium?" CHIR99021 has limited solubility in aqueous solutions, and precipitation is a common issue. Several factors can contribute to this:
- Improper stock solution preparation: The compound may not have been fully dissolved in DMSO. Warming the stock solution to 37°C for 3-5 minutes can aid dissolution.[4][9]
- Temperature shock: Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate.[8]
- High final DMSO concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%.[4][9]
- Media components: Certain components in the culture medium can affect the solubility of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect on Wnt/β-catenin Signaling
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration of CHIR99021 is highly cell-type dependent, typically ranging from 0.1 µM to 15 µM.[3][4][9] Perform a dose-response experiment (e.g., 0.1, 1, 3, 10 µM) to determine the optimal concentration for your specific cell line and assay.[10] |
| Inactive GSK-3 Pathway | Confirm that the GSK-3 pathway is active under your basal experimental conditions. GSK-3 is often constitutively active, but this can vary.[10] |
| Incorrect Timing of Analysis | The stabilization of β-catenin can be transient.[10] Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing the desired effect.[10] |
| Compound Degradation | Ensure the CHIR99021 stock solution has been stored correctly at -20°C in aliquots and protected from light.[3][8] Avoid multiple freeze-thaw cycles.[9] |
| Antibody Issues (for Western Blot) | Validate your primary and secondary antibodies for β-catenin and phosphorylated GSK-3β (Ser9) using appropriate positive and negative controls.[10] |
Issue 2: High Levels of Cytotoxicity
| Potential Cause | Recommended Solution |
| Excessively High Concentration | While highly selective, very high concentrations of CHIR99021 can lead to off-target effects and cellular stress.[10] Lower the concentration and perform a viability assay (e.g., MTT, trypan blue) to determine the IC50 for your cell line.[11][12] |
| Disruption of Essential Cellular Processes | Complete inhibition of GSK-3 can interfere with other critical cellular functions beyond the Wnt pathway.[10] Use the lowest effective concentration determined from your dose-response experiments. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is below 0.5%, as higher concentrations can be toxic to cells.[4][9] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to GSK-3 inhibition. It is crucial to establish a baseline toxicity profile for your specific cell model.[13] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of CHIR99021
| Target | IC50 | Reference(s) |
| GSK-3β | 6.7 nM | [1][5][9] |
| GSK-3α | 10 nM | [1][5][9] |
| Various Cell Lines (for viability) | 4.9 µM (mouse ES-D3 cells) | [13] |
| 100 µM (VA-ES-BJ sarcoma cells, 24h) | [11] |
Table 2: Typical Working Concentrations for Cell Culture Applications
| Application | Cell Type | Typical Concentration Range | Reference(s) |
| Maintenance of Pluripotency | Mouse Embryonic Stem Cells | 3 µM | [10] |
| Wnt/β-catenin Pathway Activation | Various Cancer Cell Lines | 1 - 10 µM | [10] |
| Directed Differentiation Protocols | e.g., Cardiomyocyte differentiation | 5 - 15 µM | [10] |
| Osteogenic Differentiation | Murine Bone Marrow Stromal Cells (ST2) | 5 µM | [6] |
Experimental Protocols
Protocol: Assessing GSK-3 Inhibition via Western Blotting for β-catenin
This protocol describes a method to verify the activity of CHIR99021 by detecting the accumulation of its downstream target, β-catenin.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of CHIR99021 concentrations (e.g., 0, 1, 3, 10 µM) for a predetermined time (e.g., 6, 12, or 24 hours).[10] Include a vehicle control (e.g., DMSO).[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[10]
-
-
Protein Quantification:
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat to denature.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. reprocell.com [reprocell.com]
- 5. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 6. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. benchchem.com [benchchem.com]
- 11. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2614W94
Welcome to the technical support center for 2614W94. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines. For the purpose of this guide, this compound is a hypothetical, potent, and selective inhibitor of the BRAF V600E kinase, a common driver mutation in several cancers. The principles and protocols described here are based on established methodologies for studying and overcoming resistance to targeted therapies.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E-mutant cell line, which was initially sensitive to this compound, is now showing a reduced response. What are the likely reasons?
A1: This is a common observation known as acquired resistance. Cancer cells are highly adaptable and can develop mechanisms to evade the effects of a targeted drug. The most common reasons for resistance to a BRAF inhibitor like this compound include:
-
Secondary Mutations in the Target: The BRAF gene itself can acquire new mutations that prevent this compound from binding effectively, even while the original V600E mutation is present.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the BRAF pathway.[1][2] A frequent mechanism is the activation of the PI3K/AKT pathway or upregulation of other receptor tyrosine kinases (RTKs) that reactivate downstream signaling.[3]
-
Increased Drug Efflux: Cells may increase the expression of transporter proteins, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Phenotypic Changes: Some cells may undergo significant changes, such as the epithelial-to-mesenchymal transition (EMT), which can reduce their reliance on the original signaling pathway.[1]
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
A2: The gold standard for confirming resistance is to quantify the shift in the half-maximal inhibitory concentration (IC50).[1] By performing a dose-response assay on your potentially resistant cell line and comparing it to the original, sensitive parental cell line, you can calculate the Resistance Index (RI). A significant increase in the IC50 value (typically >5-fold) confirms the acquisition of resistance.
Q3: What are the immediate troubleshooting steps if I suspect my culture is becoming resistant?
A3: If you suspect resistance, follow these initial steps:
-
Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Check for mycoplasma contamination, which can significantly alter cellular physiology and drug response.
-
Compound Integrity: Verify the concentration and stability of your this compound stock solution. Degradation or precipitation can mimic resistance.
-
Perform a New IC50 Assay: Directly compare the IC50 of your current cells with that of a freshly thawed, low-passage vial of the parental cell line to quantify the change in sensitivity.
Troubleshooting Guide: Loss of this compound Efficacy
This guide provides a systematic approach to investigating and overcoming resistance.
Problem: Significant IC50 Shift Observed in this compound-Treated Cells
Once you have confirmed a significant increase in the IC50 value for this compound, the next step is to investigate the underlying mechanism.
Step 1: Analyze Signaling Pathway Activation
-
Hypothesis: The cells have reactivated the MAPK pathway downstream of BRAF or activated a parallel survival pathway (e.g., PI3K/AKT).
-
Action: Perform a Western blot analysis. Compare protein expression and phosphorylation status in parental vs. resistant cells, both with and without this compound treatment. Key proteins to probe include p-MEK, p-ERK, p-AKT, and total levels of these proteins as controls.
-
Expected Outcome: Resistant cells may show sustained p-ERK or increased p-AKT levels even in the presence of this compound, unlike the sensitive parental cells.
Step 2: Screen for Genetic Alterations
-
Hypothesis: The cells have acquired new mutations in the BRAF gene or in genes belonging to bypass pathways.
-
Action: Perform targeted sequencing (e.g., Sanger sequencing) of the BRAF kinase domain. For a broader view, consider Next-Generation Sequencing (NGS) to analyze a panel of common cancer-related genes (e.g., NRAS, KRAS, MEK1, PIK3CA).
-
Expected Outcome: You may identify a secondary mutation in BRAF or an activating mutation in a gene like NRAS, which is a known mechanism of resistance to BRAF inhibitors.
Step 3: Evaluate Drug Efflux
-
Hypothesis: The cells are overexpressing drug efflux pumps.
-
Action:
-
Gene/Protein Expression: Use qPCR or Western blot to measure the expression of key ABC transporters like ABCB1 (MDR1) and ABCG2 (BCRP).[4]
-
Functional Assay: Use a fluorescent dye substrate of these pumps (e.g., Rhodamine 123). Resistant cells will show lower dye accumulation, which can be reversed by a known efflux pump inhibitor.
-
-
Expected Outcome: An increase in the expression or activity of efflux pumps in the resistant line compared to the parental line.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting resistance to this compound.
Data Presentation
Table 1: Comparative IC50 Values of this compound
This table shows representative data from a cell viability assay comparing the parental sensitive cell line (HT-29) with a derived resistant subline (HT-29-R).
| Cell Line | Treatment | IC50 (nM) | Resistance Index (RI) |
| HT-29 (Parental) | This compound | 15.2 | - |
| HT-29-R (Resistant) | This compound | 851.5 | 56.0 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Synergy Analysis of this compound with a MEK Inhibitor (Selumetinib)
This table presents Combination Index (CI) values from a synergy experiment in the resistant HT-29-R cell line. A CI value < 1 indicates a synergistic effect.
| This compound (nM) | Selumetinib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 200 | 50 | 0.55 | 0.78 | Synergy |
| 400 | 100 | 0.78 | 0.61 | Strong Synergy |
| 800 | 200 | 0.91 | 0.52 | Strong Synergy |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, dose-escalating exposure.[5]
-
Initial Seeding: Seed the parental BRAF V600E cell line (e.g., HT-29) at a low density in appropriate culture flasks.
-
Initial Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).[5]
-
Culture and Monitoring: Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor for cell death. Initially, a large portion of cells will die. Wait for the surviving population to repopulate the flask to ~80% confluence.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, passage them and increase the this compound concentration by 1.5- to 2-fold.[5]
-
Repeat: Repeat steps 3 and 4 for several months. The process of acquiring stable resistance can take 6-12 months.
-
Stabilization: Once the cells can tolerate a high concentration of this compound (e.g., >10x the original IC50), culture them at that concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.[5]
-
Characterization and Banking: Characterize the new resistant line (HT-29-R) by determining its IC50 and bank multiple vials at a low passage number.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the plate and add 50 µL of fresh medium, followed by 50 µL of the 2x drug dilutions to achieve the final concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot for Pathway Analysis
-
Cell Treatment and Lysis: Seed parental and resistant cells. Treat with vehicle or this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Imaging: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imaging system.[1]
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use Actin as a loading control.
Visualizations
Signaling Pathway Diagram
Caption: MAPK pathway showing inhibition by this compound and a potential PI3K/AKT bypass.
Experimental Workflow for Synergy Analysis
Caption: Workflow for a combination drug synergy experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
Validation & Comparative
No Publicly Available Information for 2614W94 Prevents Comparison with Standard of Care Treatments
A comprehensive search for the compound designated "2614W94" has yielded no publicly available scientific literature, clinical trial data, or regulatory information. As a result, a direct comparison to standard of care treatments, as requested, cannot be conducted at this time.
The identifier "this compound" may represent an internal compound code used during early-stage drug discovery and development. Such internal designations are common within pharmaceutical and biotechnology companies and often do not appear in public databases until the compound enters later stages of preclinical or clinical development, or until the intellectual property is disclosed through patents or publications.
Without information on the compound's mechanism of action, its intended therapeutic area, and its pharmacological properties, it is impossible to identify the relevant standard of care treatments for a meaningful comparison. Key data points required for such a guide, including efficacy, safety, and pharmacokinetic profiles from preclinical and clinical studies, are entirely absent from the public domain for this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is an internally developed molecule. If "this compound" is from an external source, it may be a misidentified code or a compound that has not yet been publicly disclosed by the originating institution.
Further investigation would require more specific details, such as the compound's molecular target, the disease indication it is being investigated for, or the developing organization. With such information, a more targeted search for relevant data and appropriate comparators could be initiated.
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of investigational compounds is paramount. This guide provides a comparative analysis of 2614W94, a putative farnesoid X receptor (FXR) agonist, with other well-characterized compounds in its class, including GW4064 and T-0901317. By examining their on-target potency, off-target activities, and the experimental methodologies used for their characterization, this document aims to provide a valuable resource for navigating the complexities of FXR-targeted drug discovery.
The farnesoid X receptor is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its activation by agonists has shown therapeutic promise in various metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3][4] While numerous FXR agonists have been developed, their pharmacological profiles can differ significantly, impacting their therapeutic efficacy and safety. This guide will delve into a comparative analysis, with a focus on the mechanistic distinctions between key compounds.
Mechanism of Action: Beyond FXR Activation
While the primary mechanism of action for this class of compounds is the activation of FXR, leading to the regulation of target gene expression, recent studies have revealed a more complex pharmacology for some agents.[5][6] Understanding these secondary targets is crucial for interpreting experimental data and predicting clinical outcomes.
GW4064 , a widely used synthetic FXR agonist, potently activates FXR with an EC50 of 15 nM.[7] However, further investigations have revealed that GW4064 can also modulate the activity of multiple G protein-coupled receptors (GPCRs), specifically histamine (B1213489) receptors H1 and H4 (as an activator) and H2 (as an inhibitor).[5] This off-target activity is independent of FXR and can lead to cellular responses such as intracellular calcium accumulation and cAMP modulation.[5][6] This finding necessitates careful interpretation of studies that have used GW4064 as a specific pharmacological tool for FXR.[5]
T-0901317 is another potent agonist, originally identified as a liver X receptor (LXR) agonist with an EC50 of approximately 20-50 nM for LXRα.[8][9][10] However, it also demonstrates activity as a dual LXR/FXR agonist, activating FXR with an EC50 of 5 μM.[8][9][11] Furthermore, T-0901317 acts as a dual inverse agonist for RORα and RORγ with Ki values of 132 nM and 51 nM, respectively.[8][9] This polypharmacology highlights the importance of comprehensive target profiling in drug development.
While specific data for This compound is not publicly available, it is presumed to be an FXR agonist. Its comparative evaluation would necessitate head-to-head studies against compounds like GW4064 and T-0901317 to determine its selectivity and potency profile.
Comparative Potency and Selectivity
A key differentiator among FXR agonists is their potency (the concentration required to elicit a half-maximal response) and selectivity (the degree to which they interact with their intended target versus off-targets). The following table summarizes the available quantitative data for key comparator compounds.
| Compound | Primary Target | EC50 / Ki | Secondary Target(s) | EC50 / Ki |
| GW4064 | FXR | 15 nM (EC50)[7] | Histamine H1/H4 (agonist), H2 (inhibitor) | Not specified |
| T-0901317 | LXRα | 20 nM (EC50)[8][9] | FXR | 5 µM (EC50)[8][9] |
| RORα (inverse agonist) | 132 nM (Ki)[8][9] | |||
| RORγ (inverse agonist) | 51 nM (Ki)[8][9] | |||
| Obeticholic Acid | FXR | More potent than natural ligand CDCA | Not specified | Not specified |
| Cilofexor (GS-9674) | FXR | 43 nM (EC50)[1] | Not specified | Not specified |
| Tropifexor (LJN452) | FXR | 0.2 nM (EC50)[1] | Not specified | Not specified |
Experimental Protocols
The characterization of FXR agonists relies on a suite of in vitro and in vivo assays. Understanding these methodologies is essential for interpreting the presented data and designing future experiments.
Cell-Based Reporter Gene Assays
This is a common in vitro method to determine the potency of a compound in activating a specific nuclear receptor.
-
Principle: Cells (e.g., HEK293T) are co-transfected with plasmids expressing the full-length FXR protein and a reporter gene (e.g., luciferase) under the control of an FXR response element.
-
Procedure:
-
Cells are plated in multi-well plates.
-
Transfection with expression and reporter plasmids is performed.
-
Cells are treated with varying concentrations of the test compound (e.g., this compound, GW4064).
-
After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
The EC50 value is calculated from the dose-response curve.
-
-
Considerations: The choice of cell line is critical, as some cell lines may have endogenous expression of other receptors that could interfere with the results.[6]
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
-
Procedure:
-
A preparation containing the target receptor (e.g., purified FXR protein) is incubated with a fixed concentration of a radiolabeled ligand.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
The Ki value is calculated from the competition curve.
-
Functional Assays for Off-Target Effects
To assess off-target activities, specific functional assays are employed. For example, to investigate the effect of GW4064 on GPCRs:
-
Intracellular Calcium Mobilization Assay:
-
Cells expressing the GPCR of interest (e.g., histamine receptors) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then treated with the test compound.
-
Changes in intracellular calcium levels are monitored using a fluorescence plate reader.
-
-
cAMP Accumulation Assay:
-
Cells are treated with the test compound in the presence of an inhibitor of phosphodiesterase.
-
The intracellular levels of cAMP are then measured using a commercially available immunoassay kit.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in their understanding.
Figure 1: Simplified signaling pathway of FXR activation by an agonist.
Figure 2: A typical experimental workflow for the characterization of a novel FXR agonist.
Conclusion
The development of FXR agonists as therapeutics is a promising avenue for a variety of metabolic diseases. However, the examples of GW4064 and T-0901317 demonstrate the critical importance of thorough pharmacological profiling to identify potential off-target effects that could influence both efficacy and safety. For a novel compound like this compound, a systematic and comparative approach, as outlined in the experimental workflow, is essential to fully elucidate its mechanism of action and differentiate it from existing and competitor compounds. This detailed understanding will ultimately guide its rational development and potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. T0901317 is a dual LXR/FXR agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Tachykinin NK1 Receptor Antagonist 2614W94
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the tachykinin NK1 receptor antagonist 2614W94 (also known as MEN 11467) against the established clinical performance of approved NK1 receptor antagonists. Due to the absence of publicly available clinical trial data for this compound, this comparison focuses on its preclinical profile to offer insights into its potential therapeutic utility and translational challenges.
Executive Summary
This compound is a potent and highly selective, orally active antagonist of the tachykinin NK1 receptor with a long duration of action demonstrated in preclinical models. Its primary mechanism of action is the inhibition of substance P binding to NK1 receptors. While it shows promise in animal models for conditions where NK1 receptor antagonism is relevant, such as bronchoconstriction, its clinical efficacy and safety remain to be determined. This guide benchmarks its preclinical characteristics against the clinical outcomes of approved NK1 antagonists in the prevention of chemotherapy-induced nausea and vomiting (CINV), a key indication for this drug class.
Data Presentation: Preclinical Profile of this compound vs. Clinical Efficacy of Approved NK1 Antagonists
The following tables summarize the available quantitative data to facilitate a comparison between the preclinical profile of this compound and the clinical efficacy of approved NK1 receptor antagonists.
Table 1: Preclinical Potency and Selectivity of this compound (MEN 11467)
| Parameter | Value | Species/Assay System | Reference |
| NK1 Receptor Binding Affinity (pKi) | 9.4 ± 0.1 | Human IM9 lymphoblastoid cells | [1] |
| NK2 Receptor Binding Affinity (pKi) | <6 | - | [1] |
| NK3 Receptor Binding Affinity (pKi) | <6 | - | [1] |
| Functional Antagonism (pKB) | 10.7 ± 0.1 | Guinea-pig isolated ileum | [1] |
Table 2: In Vivo Efficacy of this compound (MEN 11467) in Animal Models
| Model | Administration Route | ID50 | Species | Reference |
| [Sar⁹, Met(O₂)¹¹]SP-induced bronchoconstriction | Intravenous | 29 ± 5 µg/kg | Guinea-pig | [1] |
| Intranasal | 31 ± 12 µg/kg | Guinea-pig | [1] | |
| Intraduodenal | 670 ± 270 µg/kg | Guinea-pig | [1] | |
| Antigen-induced plasma protein extravasation | Oral | 1.3 mg/kg | Guinea-pig | [2] |
| GR 73632-induced foot tapping | Intravenous | 2.96 ± 2 mg/kg | Gerbil | [1] |
Table 3: Clinical Efficacy of Approved NK1 Receptor Antagonists in Preventing CINV (Complete Response Rates)
| Drug | Chemotherapy Emetogenicity | Phase | Complete Response (Drug + Standard of Care) | Complete Response (Placebo + Standard of Care) | Reference |
| Aprepitant | Highly Emetogenic | Delayed | 49.2% | 18.8% | [3] |
| Moderately Emetogenic | Delayed | 50.7% | 26% | [4][5] | |
| Rolapitant | Highly Emetogenic | Delayed | 70.1% | 61.9% | [6] |
| Moderately Emetogenic | Delayed | 71.3% | 61.6% | [7] | |
| Netupitant/Palonosetron (NEPA) | Highly Emetogenic | Delayed | 77.9% | 74.3% (vs APR/GRAN) | [8] |
Complete Response is generally defined as no emetic episodes and no use of rescue medication.
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of results.
1. Radioligand Binding Assay for NK1 Receptor Affinity
-
Objective: To determine the binding affinity of this compound for the human NK1 receptor.
-
Materials:
-
Membranes from IM9 human lymphoblastoid cells expressing the NK1 receptor.
-
Radioligand: [³H]Substance P.
-
Test compound: this compound (MEN 11467) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled substance P.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and peptidase inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Cell membranes are incubated with a fixed concentration of [³H]Substance P and varying concentrations of the test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
2. In Vivo Model of Substance P-Induced Bronchoconstriction in Guinea Pigs
-
Objective: To assess the in vivo efficacy of this compound in antagonizing NK1 receptor-mediated bronchoconstriction.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Tracheal cannula and ventilator.
-
Pressure transducer to measure intratracheal pressure.
-
NK1 receptor agonist: [Sar⁹,Met(O₂)¹¹]-substance P.
-
Test compound: this compound (MEN 11467) administered intravenously, intranasally, or intraduodenally.
-
-
Protocol:
-
Guinea pigs are anesthetized and a tracheal cannula is inserted for artificial ventilation.
-
A pressure transducer is connected to the tracheal cannula to continuously monitor changes in intratracheal pressure, which reflects bronchoconstriction.
-
A baseline bronchoconstrictor response is established by administering the NK1 agonist intravenously.
-
The test compound (this compound) is administered at various doses via the desired route (i.v., i.n., or i.d.).
-
After a defined period, the NK1 agonist is re-administered.
-
The percentage inhibition of the agonist-induced bronchoconstriction by this compound is calculated.
-
The ID50 (the dose that causes 50% inhibition of the agonist response) is determined from the dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the development and mechanism of action of this compound.
Caption: NK1 Receptor Signaling Pathway and the Action of this compound.
References
- 1. Pharmacology of MEN 11467: a potent new selective and orally- effective peptidomimetic tachykinin NK(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide for 2614W94
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides a procedural framework for the disposal of the substance identified as 2614W94, emphasizing the critical importance of consulting the official Safety Data Sheet (SDS) for definitive guidance.
Initial identification of the substance labeled this compound through public databases has not yielded a conclusive match to a specific chemical entity. Therefore, the following information is based on general best practices for non-hazardous materials and must be verified against the manufacturer's official Safety Data Sheet (SDS) before any disposal actions are taken.
Pre-Disposal Safety and Verification
Before proceeding with the disposal of any chemical, including one identified as this compound, the following steps are mandatory:
-
Locate and Review the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a chemical. It is imperative to obtain the specific SDS for the product labeled this compound from the manufacturer or supplier.
-
Confirm the Hazard Classification: The SDS will clearly state if the substance is classified as hazardous under the Globally Harmonized System (GHS) or other relevant regulations. A Safety Data Sheet for a similarly coded, but not definitively matched, substance from Sigma-Aldrich (Product No. 05094) indicates it is "Not a hazardous substance or mixture according to the Globally Harmonized System (GHS)." However, this does not guarantee that this compound has the same classification.
-
Assess for Local Regulations: Disposal procedures must comply with all local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
General Disposal Protocol for Non-Hazardous Laboratory Substances
Should the official SDS for this compound confirm its classification as non-hazardous, the following general disposal procedure can be adopted.
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, adherence to standard laboratory safety protocols is essential.
| PPE Item | Specification |
| Eye Protection | Safety glasses or goggles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
-
Consult the SDS: Re-verify that the SDS for this compound confirms it is non-hazardous and check for any specific disposal instructions.
-
Ensure Neutral pH (if aqueous): If the substance is in a solution, ensure the pH is between 6.0 and 8.0 before drain disposal. If necessary, neutralize the solution using appropriate acidic or basic solutions.
-
Dilution: For small quantities of non-hazardous, water-soluble substances, dilution with a large amount of water (at least 20 parts water to 1 part of the substance) is a common practice before drain disposal.
-
Drain Disposal: If permitted by the SDS and local regulations for non-hazardous waste, slowly pour the diluted solution down the sanitary sewer drain, followed by a copious amount of running water. It is crucial to prevent the discharge of concentrated solutions into the wastewater system.
-
Solid Waste: If this compound is a solid, and the SDS confirms it is non-hazardous, it can typically be disposed of in the regular solid waste stream. Ensure the container is securely sealed and clearly labeled as "non-hazardous" to avoid confusion.
-
Decontaminate and Dispose of Empty Containers: Rinse the empty container thoroughly with water at least three times. The rinse water can be disposed of down the sanitary sewer. Deface the original label on the container before placing it in the appropriate recycling or solid waste bin.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found. The procedures outlined above are based on general laboratory safety and waste management principles for non-hazardous substances.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory substance like this compound.
Caption: This diagram outlines the critical steps for the proper disposal of substance this compound.
By diligently following these procedures, starting with the crucial step of consulting the official Safety Data Sheet, laboratory professionals can ensure the safe and environmentally responsible disposal of chemical waste, fostering a culture of safety and compliance.
Navigating the Safe Handling of Unidentified Compounds
A comprehensive guide to personal protective equipment (PPE), operational protocols, and disposal for novel or unidentified chemical compounds, in the absence of specific substance data for "2614W94."
Initial searches for a compound with the identifier "this compound" have not yielded a corresponding entry in publicly available chemical databases. This indicates that "this compound" may be an internal laboratory code, a new unregistered substance, or a misidentified compound. The absence of a Safety Data Sheet (SDS) necessitates a cautious approach, treating the substance as potentially hazardous until its properties are well-understood.
This guide provides essential, immediate safety and logistical information for handling such unidentified substances, grounded in established laboratory safety principles. The following procedural guidance is designed to directly answer operational questions in the absence of substance-specific data.
Essential Personal Protective Equipment (PPE)
When handling a substance with unknown hazardous properties, it is crucial to use a comprehensive suite of personal protective equipment to minimize exposure through all potential routes (inhalation, ingestion, skin contact, and eye contact).[1] The following table outlines the recommended PPE levels.
| Protection Level | Equipment | Purpose | Rationale for Unidentified Compounds |
| Eye and Face Protection | Safety Goggles & Face Shield | Protects against splashes, sprays, and airborne particles. | The substance's potential to cause eye irritation or severe damage is unknown. A face shield provides an additional layer of protection. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Prevents direct skin contact with the chemical. | The substance could be corrosive, toxic upon absorption, or a skin sensitizer. Glove material should be selected for broad chemical resistance. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Protects skin and personal clothing from contamination. | Minimizes the risk of accidental skin exposure and prevents the spread of contamination outside the laboratory. |
| Respiratory Protection | Fume Hood or appropriate Respirator | Prevents inhalation of vapors, dusts, or mists.[2] | The inhalation toxicity of the substance is unknown. All handling of volatile or fine particulate matter should be done in a certified chemical fume hood. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. | Standard laboratory practice to prevent injury from dropped objects or chemical spills. |
Operational Handling and Storage Plan
A systematic approach to handling and storage is critical to ensure safety and maintain the integrity of the research environment.
| Procedure | Step-by-Step Guidance | Key Considerations |
| Receiving and Unpacking | 1. Inspect the package for any signs of damage or leaks. 2. Don appropriate PPE before handling. 3. Unpack the substance inside a chemical fume hood. 4. Verify the label and document its arrival. | Work in a well-ventilated area.[2] Have spill control materials readily available. |
| Weighing and Aliquoting | 1. Perform all manipulations within a chemical fume hood. 2. Use dedicated, clean tools. 3. Minimize the creation of dust or aerosols. 4. Seal containers immediately after use. | Avoid cross-contamination. Ensure the analytical balance is properly calibrated. |
| Storage | 1. Store in a tightly sealed, clearly labeled container. 2. Segregate from incompatible materials (assume incompatibility with strong acids, bases, and oxidizers). 3. Store in a cool, dry, and well-ventilated area.[3] | The label should include the identifier ("this compound"), date received, and any known preliminary data. |
Emergency and Disposal Protocols
Preparedness for accidental exposure or spills is a cornerstone of laboratory safety.[4]
| Scenario | Immediate Action Plan |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] 2. Remove contaminated clothing. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention. |
| Spill Response | 1. Evacuate the immediate area and alert others. 2. Wear appropriate PPE, including respiratory protection if the substance is volatile or dusty. 3. Contain the spill using absorbent materials. 4. Collect the absorbed material into a sealed container for hazardous waste disposal. |
| Disposal | 1. Treat all waste contaminated with "this compound" as hazardous waste.[5] 2. Collect waste in a clearly labeled, sealed, and appropriate waste container. 3. Follow all institutional, local, and national regulations for hazardous waste disposal.[5][6] |
Visualized Workflow for Handling Unidentified Compounds
The following diagram illustrates the logical flow of operations when handling a substance of unknown properties like "this compound".
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. beaufort.tricare.mil [beaufort.tricare.mil]
- 3. go.lupinsys.com [go.lupinsys.com]
- 4. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. sisw.org [sisw.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
